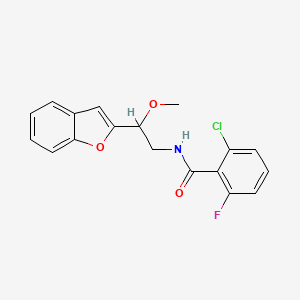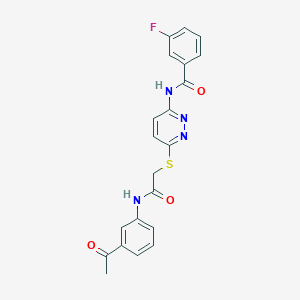
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide, also known as LY294002, is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K) that has been widely used in scientific research. PI3K is a key enzyme involved in various cellular processes, including cell growth, proliferation, differentiation, and survival, making it an attractive target for drug development.
科学研究应用
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide has been widely used as a tool compound in scientific research to investigate the role of PI3K signaling in cellular processes and disease pathogenesis. It has been shown to inhibit PI3K activity in a dose-dependent manner, leading to downstream effects on various signaling pathways, including Akt, mTOR, and MAPK. This compound has been used to study the role of PI3K in cancer, neurodegenerative diseases, and cardiovascular diseases, among others.
作用机制
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide acts as a competitive inhibitor of the ATP-binding site of PI3K, preventing the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to a decrease in downstream signaling through the Akt/mTOR pathway, resulting in reduced cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation and migration. In neurons, this compound has been shown to protect against oxidative stress and neurotoxicity. In cardiovascular cells, this compound has been shown to inhibit angiogenesis and reduce inflammation.
实验室实验的优点和局限性
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide has several advantages as a tool compound for scientific research, including its selectivity for PI3K and its ability to inhibit downstream signaling pathways. However, its potency and specificity can vary depending on the cell type and context, and it can have off-target effects on other kinases. Additionally, this compound can be toxic to cells at high concentrations, and its effects can be reversible or irreversible depending on the duration of treatment.
未来方向
There are several future directions for research involving N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide. One area of interest is the development of more potent and selective PI3K inhibitors for use in drug development. Another area of interest is the investigation of the role of PI3K signaling in aging and age-related diseases. Additionally, the combination of this compound with other drugs or therapies is an area of interest for cancer treatment and other diseases. Finally, the development of more specific and sensitive assays for measuring PI3K activity is an area of interest for improving the accuracy and reproducibility of scientific research.
合成方法
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminoindole with 2-bromoethylamine, followed by the reaction of the resulting intermediate with 4-(2-chloroethoxy)benzoic acid and thiosemicarbazide. The final product is obtained after purification by column chromatography and recrystallization.
属性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-19(14-5-7-16(8-6-14)25-20-22-11-12-26-20)21-10-9-15-13-23-18-4-2-1-3-17(15)18/h1-8,11-13,23H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMDXXGEGRHZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2780885.png)


![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2780892.png)
![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2780893.png)
![(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2780896.png)

![Methyl 2-amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2780899.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2780900.png)
![1-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2780902.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2780904.png)
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2780906.png)
![(E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2780907.png)
